3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride
Description
3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclic amine derivative featuring a strained bicyclo[1.1.1]pentane core substituted with a cyclopentyl group at the 3-position. The bicyclo[1.1.1]pentane scaffold is prized for its high bond angle strain (~100 kcal/mol), which confers unique reactivity and physicochemical properties, such as improved metabolic stability and enhanced binding affinity in drug design .
The hydrochloride salt form enhances solubility for synthetic and pharmacological applications. For example, 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride is synthesized via radical fluorination of precursor azides , and 3-phenyl derivatives are prepared via metal-free homolytic aromatic alkylation .
Properties
IUPAC Name |
3-cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-10-5-9(6-10,7-10)8-3-1-2-4-8;/h8H,1-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFUFSLBKRTFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C23CC(C2)(C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as silica gel flash chromatography can be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of 3-cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride, highlighting differences in substituents, synthesis, and properties:
Structural and Functional Insights
- Electron-Withdrawing vs. In contrast, alkyl (methyl, cyclopentyl) and aryl (phenyl) groups enhance lipophilicity, favoring membrane permeability .
- Steric Effects : Cyclopentyl and phenyl substituents introduce significant steric bulk, which may improve target selectivity but reduce synthetic accessibility. The methyl group offers minimal steric hindrance, making it suitable for congested binding sites .
- Synthetic Complexity : Fluorinated and phenyl derivatives require specialized methods (radical fluorination, homolytic alkylation), whereas methyl and cyclopentyl analogs may leverage simpler radical or strain-release strategies .
Pharmacological and Physicochemical Properties
- Lipophilicity : Cyclopentyl and phenyl derivatives exhibit higher logP values compared to methyl or parent amines, suggesting improved blood-brain barrier penetration .
- Metabolic Stability : The bicyclo[1.1.1]pentane core resists oxidative metabolism, but bulky substituents (e.g., cyclopentyl) may further slow hepatic clearance .
- Solubility : Hydrochloride salts generally improve aqueous solubility, though cyclopentyl’s hydrophobicity may necessitate formulation optimization .
Biological Activity
3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride, also known as ML311, is a compound with significant biological activity, particularly as a selective inhibitor in cancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C₁₈H₂₄ClN
- Molecular Weight: 295.84 g/mol
- CAS Number: 315698-17-0
ML311 functions primarily as an inhibitor of the Mcl-1/Bim interaction, which is crucial for cell survival in various cancer types. The Mcl-1 protein is a member of the Bcl-2 family and plays a pivotal role in regulating apoptosis (programmed cell death). By disrupting this interaction, ML311 promotes the apoptosis of cancer cells that are dependent on Mcl-1 for survival.
In Vitro Studies
In vitro studies have demonstrated that ML311 exhibits potent growth-inhibitory effects across various cancer cell lines:
| Cell Line | EC50 (μM) | Maximal Effect (%) |
|---|---|---|
| MCL-1-1780 | 0.31 | >80 |
| DHL-6 | 3.3 | >80 |
| NCI-H929 | 1.6 | >80 |
| Bcl2-1863 | 1.1 | >80 |
ML311 has shown strong growth inhibition with a GI50 of less than 900 nM in nine different cell types, indicating its potential as a broad-spectrum anticancer agent.
Case Studies
A study published by Bannister et al. (2012) highlighted the effectiveness of ML311 in lymphoid tumorigenesis models, where it significantly reduced tumor growth in vivo by promoting apoptosis in Mcl-1 dependent cells . Another investigation indicated that ML311 could be used to sensitize resistant leukemia cells to chemotherapy by targeting the Mcl-1 pathway, thereby enhancing the efficacy of existing treatments .
Potential Therapeutic Applications
Given its mechanism of action and biological activity, ML311 is being explored for several therapeutic applications:
- Cancer Treatment: Particularly in hematological malignancies where Mcl-1 is overexpressed.
- Combination Therapy: Enhancing the effectiveness of other chemotherapeutic agents by overcoming resistance mechanisms associated with Bcl-2 family proteins.
Safety and Toxicology
While ML311 shows promise as an anticancer agent, safety profiles are essential for clinical applications. Preliminary toxicity studies indicate manageable side effects; however, further investigations are needed to establish comprehensive safety data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
